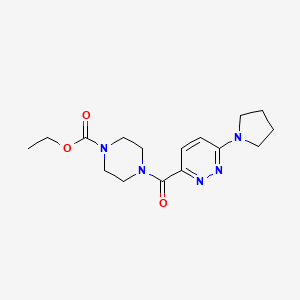

Ethyl 4-(6-(pyrrolidin-1-yl)pyridazine-3-carbonyl)piperazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

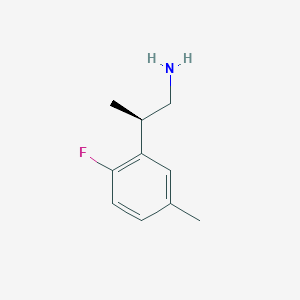

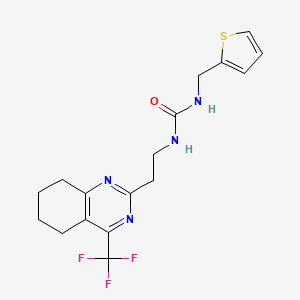

“Ethyl 4-(6-(pyrrolidin-1-yl)pyridazine-3-carbonyl)piperazine-1-carboxylate” appears to be a complex organic compound. However, there is limited information available specifically about this compound. It seems to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom1. Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating various diseases1.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of this compound is not explicitly provided in the retrieved sources. However, it likely contains a pyrrolidine ring, a pyridazine ring, and a piperazine ring based on its name. The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity3.

Chemical Reactions Analysis

The specific chemical reactions involving “Ethyl 4-(6-(pyrrolidin-1-yl)pyridazine-3-carbonyl)piperazine-1-carboxylate” are not detailed in the retrieved sources. However, compounds with similar structures have been synthesized and evaluated for their anti-tubercular activity2.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the retrieved sources. However, compounds with a pyrrolidine ring are known to have unique physicochemical properties due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring1.

Applications De Recherche Scientifique

Synthesis and Reactions

Synthetic Methodologies : The compound's synthesis involves reactions that yield various derivatives with potential for further chemical manipulation. For example, ethyl esters of certain selenolo[2,3-b]pyridines were synthesized through reactions with 2,5-dimethoxytetrahydrofuran, leading to compounds with remarkable antioxidant activity, showcasing the potential for creating new molecules with desirable properties (Zaki et al., 2017).

Antimicrobial Activity : Novel fluoroquinolones, structurally related to the query compound through their synthesis involving piperazine derivatives, were evaluated for in vivo activity against Mycobacterium tuberculosis, demonstrating the relevance of such structures in developing therapeutic agents (Shindikar & Viswanathan, 2005).

Antioxidant and Antitumor Activities : Cyanoacetamide-based compounds, synthesized from related structures, showed promising antioxidant and antitumor activities, highlighting the potential of piperazine derivatives in medicinal chemistry (Bialy & Gouda, 2011).

Antiarrhythmic Activity : Studies on piperazine derivatives, including those structurally related to the query compound, have shown antiarrhythmic properties, suggesting a potential research avenue for the development of cardiovascular drugs (Likhosherstov et al., 2003).

Antibacterial Activity : The synthesis of Schiff and Mannich bases of isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones, including piperazine derivatives, highlighted their potential antibacterial activity, showcasing the versatility of these compounds in generating bioactive molecules (Bekircan & Bektaş, 2008).

Safety And Hazards

The safety and hazards associated with this specific compound are not detailed in the retrieved sources.

Orientations Futures

The future directions for this compound are not explicitly mentioned in the retrieved sources. However, the pyrrolidine ring is a versatile scaffold in drug discovery, and there is ongoing research to design new pyrrolidine compounds with different biological profiles1.

Please note that this analysis is based on the limited information available from the retrieved sources and may not fully cover all aspects of the compound. For a more comprehensive analysis, further research and expert consultation are recommended.

Propriétés

IUPAC Name |

ethyl 4-(6-pyrrolidin-1-ylpyridazine-3-carbonyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O3/c1-2-24-16(23)21-11-9-20(10-12-21)15(22)13-5-6-14(18-17-13)19-7-3-4-8-19/h5-6H,2-4,7-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFKMAPACLWAJCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=NN=C(C=C2)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(6-(pyrrolidin-1-yl)pyridazine-3-carbonyl)piperazine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(Dimethylamino)-N-[1-(1-methyl-2-oxo-3H-indol-5-yl)ethyl]but-2-enamide](/img/structure/B2687086.png)

![N-[2-(4-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B2687088.png)

![N-(2-chlorobenzyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2687096.png)

![3-{4-[2,6-bis(propan-2-yl)phenyl]-5-sulfanyl-4H-1,2,4-triazol-3-yl}-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2687097.png)

![2-chloro-N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-6-fluorobenzamide](/img/structure/B2687098.png)

![2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl N-phenylcarbamate](/img/structure/B2687101.png)